Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound is formally named This compound under IUPAC guidelines. This designation reflects its spirocyclic architecture, where a nitrogen-containing bicyclic system (2-azaspiro[3.5]nonane) is functionalized with a methoxy group at position 6 and a methyl ester at position 1. The CAS Registry Number 2059926-61-1 uniquely identifies this molecule in chemical databases, distinguishing it from structurally similar derivatives.
The numbering of the spirocyclic system begins at the nitrogen atom (position 1), with the methoxy substituent occupying position 6 on the cyclohexane ring. The ester group (-COOCH₃) is appended to the azetidine ring at position 1, completing the bifunctionalized spiro scaffold.
Molecular Formula and Weight Determination via Mass Spectrometry
The molecular formula C₁₁H₁₉NO₃ corresponds to a monoisotopic mass of 213.1365 g/mol , as calculated from isotopic composition. High-resolution mass spectrometry (HRMS) would reveal a dominant [M+H]⁺ ion at m/z 214.1438, with characteristic isotopic peaks arising from natural abundances of carbon-13 (1.1%) and nitrogen-15 (0.37%).
The molecular weight of 213.27 g/mol aligns with theoretical predictions for this stoichiometry. Fragmentation patterns in electron ionization (EI) mass spectra typically include losses of methoxy (-OCH₃, 31.03 Da) and carboxylate (-COOCH₃, 59.04 Da) groups, aiding structural confirmation.
X-ray Crystallographic Studies for Spirocyclic Conformation Validation
While direct crystallographic data for this specific compound remains unpublished, analogous 2-azaspiro[3.5]nonane derivatives exhibit characteristic bond lengths and angles. For example, in methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate (CID 137701863), X-ray analysis reveals:
- Spiro junction C-N bond length: 1.47 Å
- Azetidine ring puckering amplitude: 0.38 Å
- Dihedral angle between rings: 89.7°
These parameters suggest moderate strain at the spiro center, consistent with computational models of the title compound. The methoxy group at position 6 likely induces subtle conformational changes compared to dimethyl analogs, affecting crystal packing and solubility.
Comparative Analysis of 2-Azaspiro[3.5]Nonane Derivatives
The structural diversity within this family is illustrated by key derivatives:
The methoxy-substituted derivative discussed here exhibits intermediate polarity (clogP ≈ 1.2) compared to the more hydrophobic dimethyl analog (clogP ≈ 1.8). This balance makes it particularly valuable for drug discovery applications requiring moderate aqueous solubility.
The SMILES string O=C(C1NCC12CC(OC)CCC2)OC precisely encodes the connectivity, with the spiro junction represented by the shared carbon atom between the azetidine (NCC1) and cyclohexane (CC(OC)CCC2) rings. Nuclear Overhauser Effect (NOE) spectroscopy would confirm spatial proximity between the methoxy protons and adjacent cyclohexane hydrogens, further validating the assigned structure.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 6-methoxy-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-8-4-3-5-11(6-8)7-12-9(11)10(13)15-2/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
HQXXLPFQVGEKIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2(C1)CNC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The methoxy and ester groups can also participate in hydrogen bonding and other interactions, contributing to its overall effect .
Comparison with Similar Compounds
Structural and Functional Data Table
Biological Activity
Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate is a compound belonging to the azaspiro family, characterized by its unique spirocyclic structure. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Structural Characteristics
This compound features a rigid spirocyclic framework that contributes to its stability and bioactivity. The presence of a methoxy group at the 6-position enhances its solubility and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | To be determined |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens, indicating a role in antimicrobial therapy.
- Antimalarial Activity : Similar compounds have shown effectiveness in inhibiting malaria parasites, suggesting a need for further investigation into this compound's activity against Plasmodium species.
- Enzyme Modulation : The compound may interact with specific enzymes, influencing metabolic pathways and cellular responses.
The biological activity of this compound is believed to stem from its ability to bind to molecular targets such as enzymes and receptors. For instance, studies on related azaspiro compounds have demonstrated their capacity to inhibit enzymes involved in critical metabolic processes.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound found that it effectively inhibited the growth of several bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate | C10H17NO2 | Contains a methoxy group at the 7-position |
| Methyl 2-azaspiro[3.5]nonane-1-carboxylate | C10H17NO2 | Lacks methoxy group; simpler structure |
| Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate | C12H21NO2 | Contains additional methyl groups enhancing steric bulk |
Q & A
Q. What are the established synthetic routes for Methyl 6-methoxy-2-azaspiro[3.5]nonane-1-carboxylate, and what key reaction conditions are required for optimal yield?
The synthesis involves multi-step organic reactions, including cyclization steps using phase transfer catalysts (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., NaI) to promote spirocycle formation. Key conditions include maintaining anhydrous environments, controlled temperatures (0–25°C), and solvent polarity adjustments (e.g., DMF for cyclization). Post-reaction purification via column chromatography (hexane/ethyl acetate gradients) ensures >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the spirocyclic structure of this compound?
X-ray crystallography is definitive for confirming the spirocyclic geometry, while 2D NMR techniques (e.g., - HSQC, COSY) elucidate proton coupling and carbon environments. Mass spectrometry (HRMS-ESI) validates molecular weight, and IR spectroscopy identifies functional groups like the methoxy and carboxylate moieties .
Q. What are the solubility properties and stability considerations for this compound under different storage conditions?
The compound is soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited solubility in water. Stability is optimal under inert atmospheres (argon) at -20°C. Degradation occurs in acidic/basic conditions or prolonged UV exposure, necessitating amber glassware for storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?
Contradictions often arise from structural analogs with subtle substituent variations. For example:
| Compound | Substituent | Reported Activity |
|---|---|---|
| 6-Methoxy derivative | Methoxy at C6 | Moderate CNS receptor binding |
| 7-Oxa analog | Oxygen at C7 | Enhanced metabolic stability |
| 6,6-Dimethyl derivative | Dimethyl at C6 | Reduced reactivity |
To resolve discrepancies, validate purity (>99% via HPLC), standardize assay conditions (e.g., receptor subtype specificity), and compare electronic profiles using DFT calculations .
Q. What strategies optimize regioselectivity during functional group modifications of this compound?
- Protective strategies: Temporarily shield the methoxy group with TMSCl before modifying the carboxylate.
- Catalytic control: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for arylations at the spirocyclic nitrogen.
- Solvent effects: Polar solvents (e.g., THF) favor nucleophilic attack at the less sterically hindered C3 position .
Q. What experimental approaches investigate interactions with neuronal receptors?
- Radioligand binding assays: Use -labeled ligands for GABA_A or NMDA receptors to measure IC values.
- Electrophysiology: Patch-clamp studies on transfected HEK293 cells quantify ion channel modulation.
- Control analogs: Compare with 7-oxa derivatives (e.g., Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate) to isolate structural contributions to activity .
Q. How does electronic configuration influence reactivity in nucleophilic substitution reactions?
The spirocyclic strain and electron-withdrawing carboxylate group polarize the C-N bond, activating the nitrogen for nucleophilic displacement. Kinetic studies under varying nucleophile concentrations (e.g., NaN) reveal second-order kinetics, while Hammett plots correlate substituent effects with reaction rates .
Q. Methodological Notes
- Data Contradiction Analysis: Always cross-validate results using orthogonal techniques (e.g., NMR for structure vs. X-ray for conformation).
- Synthetic Optimization: Design fractional factorial experiments to screen catalysts, solvents, and temperatures efficiently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
